molecular formula C15H18ClN3OS B2495361 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea CAS No. 1421454-07-0

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea

Cat. No.: B2495361
CAS No.: 1421454-07-0
M. Wt: 323.84
InChI Key: MPUPXUYBYPJPTG-UHFFFAOYSA-N
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Description

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea is a useful research compound. Its molecular formula is C15H18ClN3OS and its molecular weight is 323.84. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study on the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for corrosion inhibition of mild steel in acidic media showed it to be an effective inhibitor, suggesting potential applications of similar compounds in protecting metals from corrosion. This compound demonstrated high inhibition efficiencies, indicating the role of thiazole derivatives in developing corrosion-resistant materials (Lagrenée et al., 2002).

Molecular Synthesis and Characterization

Research involving the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds led to the synthesis of heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives. These findings underscore the synthetic versatility of thiazole and related compounds in creating complex heterocyclic structures, which could be pivotal in pharmaceuticals and agrochemicals development (Shibuya, 1984).

Polymer Science

In polymer science, derivatives of urea compounds, such as 1-[2-(4-chloroanilinocarbonyloxy)-2-methylpropyl]-3-methacryloylurea, have been explored for their potential as amino-protecting groups that can be polymerized. This research suggests the utility of such compounds in developing new polymeric materials with specific functionalities (Gormanns & Ritter, 1993).

Antimicrobial and Anticancer Properties

Compounds derived from similar chemical structures have been investigated for their lipase and α-glucosidase inhibition properties, indicating potential applications in treating diseases related to enzyme dysfunction. Some synthesized compounds exhibited significant inhibitory activities, suggesting the therapeutic potential of such chemical derivatives in medical science (Bekircan, Ülker, & Menteşe, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Without specific studies or data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action in biological systems .

Properties

IUPAC Name

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-9(2)18-15(20)17-8-13-10(3)19-14(21-13)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUPXUYBYPJPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.